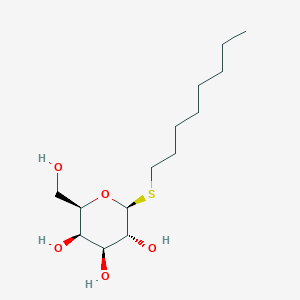
1-Chloro-4-(1,2,2-trichlorovinyl)benzene
Descripción general
Descripción
1-Chloro-4-(1,2,2-trichlorovinyl)benzene is an organic compound with the molecular formula C8H4Cl4 It is a chlorinated derivative of benzene, characterized by the presence of a trichlorovinyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-chlorostyrene using chlorine gas under controlled conditions. The reaction proceeds as follows:
C8H7Cl+3Cl2→C8H4Cl4+3HCl
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
1-Chloro-4-(1,2,2-trichlorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1,2,2-trichlorovinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene involves its interaction with molecular targets in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophiles in the target molecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
1-Chloro-4-(1,2,2-trichlorovinyl)benzene can be compared with other chlorinated benzene derivatives, such as:
1,2,4-Trichlorobenzene: Similar in structure but lacks the trichlorovinyl group, making it less reactive in certain chemical reactions.
1,3,5-Trichlorobenzene: Another chlorinated benzene derivative with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dichlorobenzene: Contains fewer chlorine atoms, resulting in different chemical properties and uses.
Propiedades
IUPAC Name |
1-chloro-4-(1,2,2-trichloroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRVRRKQNVBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)





